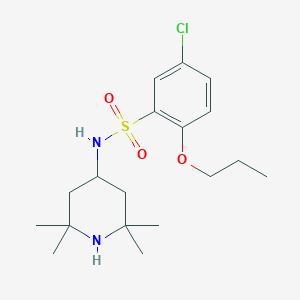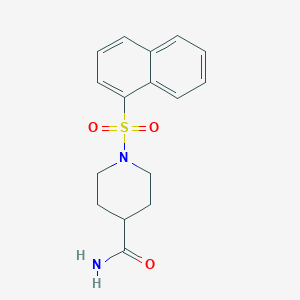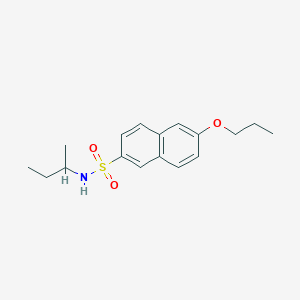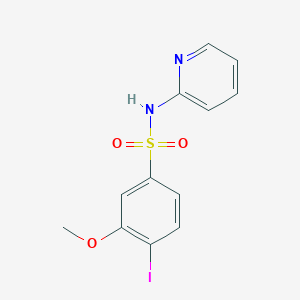
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide, also known as MDMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide acts as a potent blocker of the voltage-gated sodium channels (VGSCs), which are responsible for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide binds to the inner pore of the VGSCs and prevents the influx of sodium ions, thereby inhibiting the depolarization of the cell membrane and the subsequent firing of action potentials. This mechanism of action makes 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide a potential drug candidate for the treatment of various neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have potent analgesic and anticonvulsant effects in animal models. It has also been shown to have anti-inflammatory and anti-cancer properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity for VGSCs. This makes it an ideal tool for studying the function of ion channels and receptors in the brain. However, one of the limitations of using 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide. One potential direction is the development of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential therapeutic applications of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide and its mechanism of action.
Synthesis Methods
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide involves a multi-step reaction sequence starting from 4-methoxy-3,5-dimethylphenol and piperidine. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the sulfonation of the protected phenol using sulfur trioxide and dimethylformamide (DMF) to form 1-(4-methoxy-3,5-dimethylphenyl)sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine to form 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide.
Scientific Research Applications
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuroscience, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been used as a tool to study the function of ion channels and receptors in the brain. In pharmacology, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been evaluated for its pharmacokinetic and pharmacodynamic properties.
properties
Product Name |
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
|---|---|
Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-10-8-13(9-11(2)14(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) |
InChI Key |
ANFYSMMICNWOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)





